molecular formula C11H20N4 B14211633 2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) CAS No. 821005-09-8

2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole)

Cat. No.: B14211633
CAS No.: 821005-09-8
M. Wt: 208.30 g/mol
InChI Key: LXQDWQDQKJIPLN-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two imidazole rings connected by a propane-2,2-diyl bridge, with each imidazole ring further substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) typically involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole with a suitable propane-2,2-diyl precursor. One common method involves the use of propane-2,2-diyl bis(chloride) as the starting material. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is refluxed for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole rings .

Scientific Research Applications

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form metal complexes can enhance its reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(aminoethoxy)propane: A similar compound with two aminoethoxy groups instead of imidazole rings.

    Bisphenol A diglycidyl ether: Contains two glycidyloxy groups attached to a propane-2,2-diyl bridge.

    2,2-Bis(4-hydroxyphenyl)propane:

Uniqueness

2,2’-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole) is unique due to its imidazole-based structure, which imparts distinct chemical and biological properties. The presence of imidazole rings allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

821005-09-8

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

1-methyl-2-[2-(1-methyl-4,5-dihydroimidazol-2-yl)propan-2-yl]-4,5-dihydroimidazole

InChI

InChI=1S/C11H20N4/c1-11(2,9-12-5-7-14(9)3)10-13-6-8-15(10)4/h5-8H2,1-4H3

InChI Key

LXQDWQDQKJIPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NCCN1C)C2=NCCN2C

Origin of Product

United States

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